molecular formula C2H4O2 B13752092 Formaldehyde, dimer CAS No. 61233-19-0

Formaldehyde, dimer

Cat. No.: B13752092
CAS No.: 61233-19-0
M. Wt: 60.05 g/mol
InChI Key: GFAJOMHUNNCCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde, dimer, also known as paraformaldehyde, is a polymer of formaldehyde. It is a white, solid compound that forms when formaldehyde molecules polymerize. This compound is widely used in various industrial and laboratory applications due to its ability to release formaldehyde gas upon heating.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formaldehyde, dimer, is typically synthesized through the polymerization of formaldehyde in the presence of an acid or base catalyst. The reaction involves the condensation of formaldehyde molecules to form a polymer chain. The process can be controlled to produce different chain lengths, resulting in various forms of paraformaldehyde.

Industrial Production Methods: In industrial settings, this compound, is produced by evaporating formaldehyde solutions under reduced pressure. The resulting solid is then collected and purified. The production process is designed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Formaldehyde, dimer, undergoes several types of chemical reactions, including:

    Oxidation: this compound, can be oxidized to formic acid in the presence of oxidizing agents.

    Reduction: It can be reduced to methanol using reducing agents.

    Substitution: this compound, can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formic acid

    Reduction: Methanol

    Substitution: Various substituted formaldehyde derivatives

Scientific Research Applications

Formaldehyde, dimer, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a source of formaldehyde gas.

    Biology: It is used as a fixative for preserving biological specimens and tissues.

    Medicine: It is used in the preparation of vaccines and as a disinfectant.

    Industry: It is used in the production of resins, plastics, and adhesives.

Mechanism of Action

The mechanism of action of formaldehyde, dimer, involves the release of formaldehyde gas upon heating. Formaldehyde gas can then react with various biological molecules, including proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property makes this compound, an effective fixative and preservative.

Similar Compounds:

    Acetaldehyde, dimer: Similar to this compound, but derived from acetaldehyde.

    Acetone, dimer: A dimer of acetone with different chemical properties and applications.

Uniqueness: this compound, is unique due to its ability to release formaldehyde gas, making it highly effective as a fixative and preservative. Its versatility in various chemical reactions and applications in different fields further distinguishes it from other similar compounds.

Properties

61233-19-0

Molecular Formula

C2H4O2

Molecular Weight

60.05 g/mol

IUPAC Name

1,3-dioxetane

InChI

InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2

InChI Key

GFAJOMHUNNCCJQ-UHFFFAOYSA-N

Canonical SMILES

C1OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.